![molecular formula C11H8N4 B13884103 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties.
Preparation Methods
The synthesis of 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the molecule, enhancing its functional diversity. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine, bromine, or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dichloromethyl or dibromomethyl derivatives .
Scientific Research Applications
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine has a broad range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Medicine: Its antitumor properties have been explored, showing promise as a potential cancer therapeutic.
Industry: The compound’s photophysical properties make it useful in material science applications.
Mechanism of Action
The mechanism by which 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzymatic activity or disrupt cellular pathways, leading to the desired therapeutic effects . For instance, its role as a CDK2 inhibitor highlights its potential in targeting cancer cells selectively .
Comparison with Similar Compounds
3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with antitumor properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzymatic inhibitory activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure.
The uniqueness of this compound lies in its specific structural features and the versatility of its synthetic routes, which allow for extensive functionalization and application in various fields.
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-2-7-15-10(4-1)9(8-14-15)11-12-5-3-6-13-11/h1-8H |
InChI Key |
AZWDIIJFNXPGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


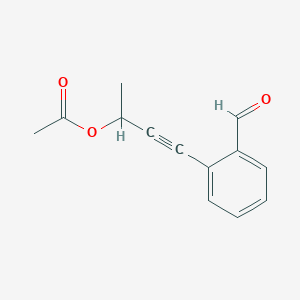
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
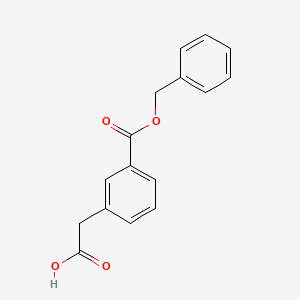
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
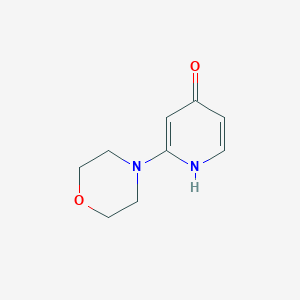
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
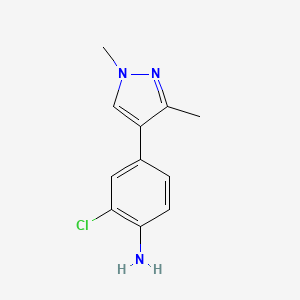
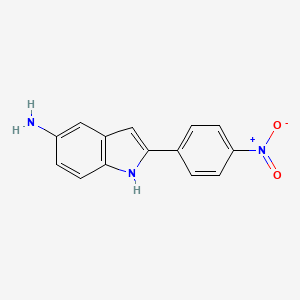


![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)

